molecular formula C29H31F2NO4 B030461 rac N-Benzyl Nebivolol CAS No. 929706-85-4

rac N-Benzyl Nebivolol

Katalognummer B030461
CAS-Nummer: 929706-85-4
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: STEPXTPIBUXRLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“rac N-Benzyl Nebivolol” is a protected form of Nebivolol . Nebivolol is a β1-Adrenergic blocker used as an antihypertensive . It is used alone or together with other medicines to treat high blood pressure (hypertension) .


Synthesis Analysis

The synthesis of rac N-Benzyl Nebivolol involves a reaction in isopropyl alcohol under reflux conditions . The reaction completion is verified using TLC. The solvent is then distilled under vacuum below 50-55° C, yielding the title compound .


Molecular Structure Analysis

The molecular formula of rac N-Benzyl Nebivolol is C29H31F2NO4 . Its molecular weight is 495.56 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of rac N-Benzyl Nebivolol are carried out in isopropyl alcohol under reflux conditions . The reaction completion is verified using TLC .


Physical And Chemical Properties Analysis

The boiling point of rac N-Benzyl Nebivolol is predicted to be 654.3±55.0 °C . Its density is predicted to be 1.286±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . Its pKa is predicted to be 14.24±0.20 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

“rac N-Benzyl Nebivolol” derivatives have been studied for their potential as antimicrobial agents. Research indicates that certain sulphonamide and carbamate derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains, outperforming standard drugs like streptomycin and fluconazole . These findings suggest that “rac N-Benzyl Nebivolol” could be a valuable scaffold for developing new antimicrobial drugs.

Anti-inflammatory Activity

The same derivatives of “rac N-Benzyl Nebivolol” have also shown potent anti-inflammatory activity . They have been effective in inhibiting LPS-induced inflammation in cell lines, COX-1 and COX-2 enzymes, and reducing symptoms in animal models like carrageenan-induced paw edema and cotton pellet-induced granuloma . This dual activity makes them interesting candidates for further research in anti-inflammatory pharmacotherapy.

Molecular Docking and ADMET Analysis

Molecular docking studies have been conducted to predict the interaction of “rac N-Benzyl Nebivolol” derivatives with biological targets like DNA gyrase A, COX-1, and COX-2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and QSAR (Quantitative Structure-Activity Relationship) studies suggest that these compounds have profiles that correlate well with their in vitro and in vivo activities, indicating a strong potential for drug development .

Chirality and Drug Design

The chiral nature of “rac N-Benzyl Nebivolol” makes it an interesting compound for drug design, particularly in the context of creating enantiomerically pure substances. Chirality is a key factor in drug efficacy and safety, and the ability to synthesize and manipulate chiral compounds like “rac N-Benzyl Nebivolol” is crucial for the development of new medications .

Kinetic Resolution

“rac N-Benzyl Nebivolol” can be used in kinetic resolution processes to obtain enantiomerically pure compounds. This is a valuable technique in synthetic chemistry, allowing for the separation of enantiomers and the production of chiral drugs with desired biological activities .

Scaffold for Hybrid Compounds

The nebivolol scaffold, part of “rac N-Benzyl Nebivolol,” can be used to synthesize hybrid compounds with enhanced biological activities. By combining the nebivolol structure with other biologically active scaffolds, researchers can create new compounds with potentially synergistic effects, particularly in the realm of anti-inflammatory activity .

Wirkmechanismus

Target of Action

The primary target of rac N-Benzyl Nebivolol is the beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. Nebivolol is a selective antagonist of this receptor, meaning it binds to these receptors and blocks their activity .

Mode of Action

rac N-Benzyl Nebivolol interacts with its targets, the beta-1 adrenergic receptors, by binding to them and blocking their activity . This leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Unlike other beta-blockers, Nebivolol also produces an endothelium-derived nitric oxide-dependent vasodilation, resulting in a reduction of systemic vascular resistance .

Biochemical Pathways

The action of rac N-Benzyl Nebivolol affects the L-arginine/nitric oxide (NO) pathway . By stimulating the endothelial nitric oxide synthase via beta-3 agonism, Nebivolol induces nitric oxide-mediated vasodilation . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers, which are mediated via alpha-adrenergic receptor blockade .

Pharmacokinetics

The pharmacokinetics of Nebivolol involve its absorption, distribution, metabolism, and excretion (ADME). Nebivolol is rapidly absorbed and has a distribution volume of 8 to 12 L/kg . It undergoes extensive first-pass metabolism in the liver via glucuronidation and CYP2D6 to multiple active metabolites with variable activity . The elimination half-life of Nebivolol is approximately 12 hours for extensive metabolizers and 19 hours for poor metabolizers .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling rac N-Benzyl Nebivolol . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

Zukünftige Richtungen

As of now, there is limited evidence regarding the role of nebivolol in the treatment of both supraventricular and ventricular arrhythmias . Until further evidence accumulates, nebivolol should not be the first beta blocker chosen when treating arrhythmias .

Eigenschaften

IUPAC Name

2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470220
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N-Benzyl Nebivolol

CAS RN

929706-85-4
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac N-Benzyl Nebivolol
Reactant of Route 2
Reactant of Route 2
rac N-Benzyl Nebivolol
Reactant of Route 3
Reactant of Route 3
rac N-Benzyl Nebivolol
Reactant of Route 4
Reactant of Route 4
rac N-Benzyl Nebivolol
Reactant of Route 5
Reactant of Route 5
rac N-Benzyl Nebivolol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
rac N-Benzyl Nebivolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.